6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline
Overview
Description
“6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities .
Synthesis Analysis
Quinoxalines can be synthesized by condensing ortho-diamines with 1,2-diketones . A specific synthesis method for “this compound” was not found in the available literature.Future Directions
Mechanism of Action
Target of Action
Quinoxaline derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that quinoxaline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence several biochemical pathways, potentially through their interaction with various enzymes and receptors .
Pharmacokinetics
Quinoxaline derivatives are generally known for their good bioavailability .
Result of Action
Quinoxaline derivatives have been reported to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of 6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature .
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]indolo[3,2-b]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-26-16-12-10-15(11-13-16)14-25-20-9-5-2-6-17(20)21-22(25)24-19-8-4-3-7-18(19)23-21/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVHCMRBKKNTHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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